2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol
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Overview
Description
2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a bromophenoxy group and a methoxyphenol moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 2-bromophenol), organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically, a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Generally, the reaction is carried out at elevated temperatures (e.g., 80-100°C)
Time: The reaction time can vary but usually ranges from a few hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromophenoxy group can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can produce various substituted derivatives.
Scientific Research Applications
2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol: This compound is similar in structure but has an ethoxy group instead of a methoxy group.
2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-((2-methylallyl)oxy)phenol: This compound features a 2-methylallyl group instead of a methoxy group.
Uniqueness
The uniqueness of 2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs.
Properties
IUPAC Name |
2-[5-(2-bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-22-11-6-7-12(14(21)8-11)17-16(9-19-10-20-17)23-15-5-3-2-4-13(15)18/h2-10,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOURHGXSDOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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